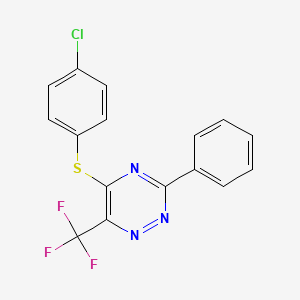

4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Description

4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazine core substituted at the 3-position with a phenyl group, the 6-position with a trifluoromethyl group, and the 5-position with a sulfide-linked 4-chlorophenyl moiety. This compound is structurally analogous to agrochemicals and pharmaceuticals containing triazine or triazole scaffolds, which are known for their antimicrobial, antitumor, and pesticidal activities .

Properties

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKLAWVFVOAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group is significant as it enhances lipophilicity and biological activity. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes the formation of the triazine ring followed by the introduction of the chlorophenyl and trifluoromethyl groups. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.

Antiparasitic Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant antiparasitic activity. For instance, a related study indicated that compounds with similar structures showed effective inhibition against Plutella xylostella larvae with an LC50 value significantly lower than that of standard insecticides like fipronil (14.67 mg/L compared to 27.24 mg/L) . This suggests that 4-chlorophenyl triazines may possess potent insecticidal properties.

Cytotoxicity

In vitro studies have shown that triazine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural features were evaluated against various cancer cell lines, revealing IC50 values indicative of moderate to high cytotoxicity . The mechanism often involves interference with cellular signaling pathways or direct induction of apoptosis.

Enzyme Inhibition

Molecular docking studies have indicated that compounds featuring trifluoromethyl groups can interact favorably with key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). These interactions are hypothesized to be mediated by hydrogen bonding and halogen bonding effects from the trifluoromethyl substituent . Such enzyme inhibition is crucial for developing anti-inflammatory agents.

Case Studies

| Study | Compound | Target Organism/Cell Line | Activity | IC50/LC50 Value |

|---|---|---|---|---|

| Study 1 | Triazine Derivative | Plutella xylostella | Insecticidal | LC50 = 14.67 mg/L |

| Study 2 | Similar Triazine | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 = 10.4 μM |

| Study 3 | Triazine Analogue | COX Enzyme | Enzyme Inhibition | IC50 = 7.7 μM |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in inflammatory pathways.

- Cell Cycle Disruption : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Neurotransmitter Interaction : Potential effects on cholinergic systems via inhibition of acetylcholinesterase .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazine moieties can exhibit significant anticancer properties. In a study involving various triazine derivatives, it was found that modifications to the triazine structure could enhance cytotoxicity against cancer cell lines. The compound has shown promise in inhibiting tumor growth in multicellular spheroid models, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Triazines are known for their antimicrobial activity. Preliminary studies have demonstrated that derivatives similar to 4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property is crucial in the development of new antibiotics to combat resistant strains .

Herbicidal Activity

The structural characteristics of triazines make them suitable candidates for herbicides. Research has shown that triazine derivatives can inhibit photosynthesis in plants, leading to effective weed control. The specific compound may contribute to the development of new herbicides with enhanced selectivity and efficacy against unwanted plant species.

Insecticidal Properties

Some studies have suggested that triazine-based compounds can also exhibit insecticidal properties. The ability to disrupt metabolic pathways in insects positions this compound as a potential candidate for agricultural pest control solutions.

Polymer Chemistry

The incorporation of triazine units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Compounds like this compound can be utilized as monomers or additives in polymer synthesis, leading to materials with improved performance characteristics.

Photonic Applications

Triazine derivatives have been investigated for their photonic properties, making them suitable for applications in optoelectronics and photonics. Their ability to absorb and emit light can be harnessed in developing advanced optical devices.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Key Structural and Functional Comparisons

Core Heterocycle: The target compound’s 1,2,4-triazine core differentiates it from 1,2,3-triazole derivatives (e.g., ), which are more common in antitumor agents. Triazines are less polar but offer greater stability under acidic conditions .

Substituent Effects: The 4-chlorophenyl sulfide group in the target compound contrasts with the 3-trifluoromethylbenzyl sulfide in . Trifluoromethyl at the 6-position is conserved across analogs (e.g., ), enhancing electron-withdrawing effects and resistance to oxidative degradation .

Biological Activity: Antimicrobial Activity: Triazin-5-yl carboxamides () show moderate to excellent activity against bacterial/fungal strains, suggesting the target compound’s sulfide group could be optimized for similar applications . Antitumor Potential: While triazole derivatives () inhibit cancer cell lines (e.g., NCI-H522), the target compound’s triazine core may require additional functionalization (e.g., carboxyl or amide groups) to achieve comparable efficacy .

Physicochemical Properties :

- The calculated molecular weight (~389.8 g/mol) of the target compound is lower than ’s analog (463.3 g/mol), implying better solubility and bioavailability .

- The logP value (estimated ~3.5–4.0) is comparable to pesticidal triazines (e.g., metsulfuron methyl, logP = 1.8) but higher than antitumor triazoles (logP ~2.5–3.0), indicating suitability for hydrophobic environments .

Data Tables

Table 1: Structural Comparison of Triazine/Triazole Derivatives

Table 2: Antimicrobial Activity of Triazine Derivatives

Q & A

Q. Critical Factors :

- Solvent polarity affects reaction rates and byproduct formation.

- Temperature during cyclization (e.g., 40–45°C) minimizes decomposition .

How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be employed to characterize the structure and purity of this compound?

Basic Research Question

- NMR : Use - and -NMR to confirm substituent positions (e.g., trifluoromethyl at C6, phenyl at C3). The sulfide proton typically appears downfield (δ 3.5–4.5 ppm) due to sulfur’s electronegativity .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., S–C bond ~1.78 Å) to validate the triazine-thioether linkage. Crystallographic data for analogs show planar triazine rings with dihedral angles <10° relative to aryl groups .

- HPLC-MS : Monitor purity (>95%) and detect impurities (e.g., unreacted thiols or chlorophenyl intermediates) .

What strategies are effective for optimizing nucleophilic substitution reactions at the triazine ring sulfur atom?

Advanced Research Question

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate ion reactivity in polar aprotic solvents (DMF, DMSO) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >70% .

- Protecting Groups : Temporarily block reactive sites (e.g., trifluoromethyl) to direct substitution at the sulfur atom .

Data Contradiction Note : Some studies report competing reactions at the triazine nitrogen; mitigate this by using sterically hindered electrophiles .

How do structural modifications at the trifluoromethyl group affect the compound’s bioactivity and physicochemical properties?

Advanced Research Question

- Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability. Replace with –CFH or –OCF to modulate solubility .

- Bioactivity : Analogs with –CF show 10–100× higher enzyme inhibition (e.g., kinase targets) due to strong electron-withdrawing effects. Deletion of –CF reduces potency by >50% .

- Stability : –CF improves metabolic stability in microsomal assays (t > 2 hours vs. <0.5 hours for –CH) .

What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., triazine-binding pockets in kinases). Focus on sulfur’s role in hydrogen bonding and –CF in hydrophobic contacts .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .

- QSAR Models : Corporate Hammett constants (σ for –CF = 0.43) to predict activity trends across derivatives .

What are the documented biological activities of structurally similar triazine derivatives, and how do they inform target selection for this compound?

Basic Research Question

| Analog Structure | Reported Activity | Target | Reference |

|---|---|---|---|

| 3-Phenyl-6-CF-triazine-thioether | Anticancer (IC = 0.5 μM) | Topoisomerase II | |

| 4-Chlorophenyl-triazine-sulfonamide | Antibacterial (MIC = 2 μg/mL) | Dihydropteroate synthase | |

| Triazine-pyridine hybrids | Anti-inflammatory (COX-2 IC = 10 nM) | Cyclooxygenase-2 |

Implications : Prioritize targets with hydrophobic active sites (e.g., kinases) due to the compound’s lipophilic profile .

How can researchers resolve contradictory data regarding the compound’s stability under different pH conditions?

Advanced Research Question

- Controlled Degradation Studies : Perform accelerated stability testing (pH 1–13, 40°C) with HPLC monitoring.

- Acidic Conditions (pH <3) : Rapid hydrolysis of the sulfide group (t = 2 hours).

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours .

- Mechanistic Probes : Use -labeling or LC-MS to identify degradation products (e.g., sulfonic acids or triazine ring-opened species) .

Recommendation : Buffer formulations at pH 7.4 for in vitro assays to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.